5,12-Dimethylrubicene

Description

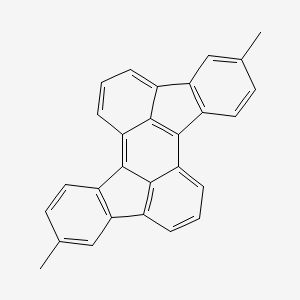

Structure

2D Structure

3D Structure

Properties

CAS No. |

922185-00-0 |

|---|---|

Molecular Formula |

C28H18 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

5,12-dimethylrubicene |

InChI |

InChI=1S/C28H18/c1-15-9-11-19-23(13-15)17-5-3-7-21-25(17)27(19)22-8-4-6-18-24-14-16(2)10-12-20(24)28(21)26(18)22/h3-14H,1-2H3 |

InChI Key |

QWLHFKITENOALK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C4C=CC=C5C4=C(C6=C5C=C(C=C6)C)C7=CC=CC2=C73 |

Origin of Product |

United States |

Synthetic Methodologies for 5,12 Dimethylrubicene and Its Precursors

Retrosynthetic Analysis of the 5,12-Dimethylrubicene Scaffold

A retrosynthetic analysis of this compound (1) reveals several potential disconnection points. A primary strategy involves the formation of the central five-membered ring. This can be envisioned through a double intramolecular cyclization of a suitably substituted biphenyl (B1667301) derivative. This precursor would already contain the two methyl groups and the necessary functionality to facilitate the ring closure.

Another key disconnection lies in the bonds connecting the naphthalene-like wings to the central fluorene (B118485) core. This suggests a synthetic route starting from a central fluorene derivative and subsequently annulating the outer aromatic rings. The methyl groups could be introduced at an early stage on the starting materials or later in the synthesis through functional group transformations.

Classical Synthetic Routes to Rubicene (B91611) Derivatives

Historically, the synthesis of the parent rubicene scaffold has relied on multi-step sequences often involving harsh reaction conditions. A common approach involves the Friedel-Crafts acylation of a polycyclic aromatic hydrocarbon with a suitable dicarboxylic acid derivative, followed by a reduction and cyclization sequence. For instance, the reaction of acenaphthene (B1664957) with phthalic anhydride (B1165640) under Friedel-Crafts conditions can lead to intermediates that, after several steps, yield the rubicene core.

Another classical method involves the condensation of ketones. For example, the self-condensation of certain fluorenone derivatives under basic conditions can lead to the formation of the central five-membered ring and the extended polycyclic system. These methods, while foundational, often suffer from low yields and the formation of complex product mixtures, necessitating extensive purification.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more efficient and selective methods for the construction of complex polycyclic aromatic hydrocarbons like this compound. These strategies often employ transition metal catalysis to achieve transformations that are difficult or impossible with classical methods.

Catalytic Approaches and Mechanistic Studies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for constructing the C-C bonds necessary for the this compound framework. For instance, a suitably functionalized dihalobiphenyl derivative can be coupled with an organoboron or organotin reagent containing the remaining part of the target molecule. Subsequent intramolecular cyclization, often catalyzed by a Lewis acid or a transition metal complex, can then furnish the final polycyclic system.

Mechanistic studies of these catalytic cycles are crucial for optimizing reaction conditions and improving yields. These studies often involve the isolation and characterization of catalytic intermediates and the use of computational methods to model the reaction pathway. Understanding the mechanism allows for the rational design of catalysts and ligands to favor the desired product and minimize side reactions.

Stereochemical Considerations in Synthesis

For this compound itself, there are no stereocenters, so stereochemical considerations are not a primary concern in its synthesis. However, if the peripheral aromatic rings were to be substituted in a way that introduces chirality, then stereoselective synthetic methods would be required. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the molecule. For the synthesis of the parent compound, the focus remains on regioselectivity—ensuring the methyl groups are installed at the correct positions (5 and 12).

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound from reaction mixtures is a critical step to obtain a high-purity sample for characterization and further applications. Due to its polycyclic aromatic nature, it is a solid with limited solubility in many common organic solvents.

Table 1: Purification Techniques for this compound

| Technique | Description | Advantages | Disadvantages |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. | Simple, cost-effective, can yield very pure material. | Requires finding a suitable solvent system; can be time-consuming. |

| Column Chromatography | Separating the compound based on its differential adsorption on a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase is passed through. | Highly effective for separating complex mixtures. | Can be material and time-intensive; potential for sample loss on the column. |

| Sublimation | Purifying the compound by heating it under vacuum, causing it to transition directly from a solid to a gas, and then condensing the pure vapor back into a solid on a cold surface. | Excellent for removing non-volatile impurities. | Only applicable to compounds that sublime without decomposition. |

The choice of purification method depends on the nature of the impurities present in the crude product. Often, a combination of these techniques is employed to achieve the desired level of purity. For instance, an initial purification by column chromatography might be followed by a final recrystallization or sublimation to obtain analytically pure this compound.

Electronic Structure and Charge Transport Investigations in 5,12 Dimethylrubicene

Fundamental Electronic Band Structure Elucidation

A complete understanding of a material's potential in electronic devices begins with the elucidation of its fundamental electronic band structure. For molecular solids like 5,12-Dimethylrubicene, this is primarily described by the energy levels of its frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO energy levels are critical in determining the charge injection and transport properties of an organic semiconductor. The HOMO level relates to the ability of the molecule to donate an electron (p-type conductivity), while the LUMO level corresponds to its ability to accept an electron (n-type conductivity). Standard techniques to determine these values include cyclic voltammetry for experimental measurement and Density Functional Theory (DFT) for theoretical calculations. However, a search of scientific databases yielded no specific studies that have reported the HOMO and LUMO energies for this compound.

Band Gap Determination

The band gap, which is the energy difference between the HOMO and LUMO levels, dictates the optical and electronic properties of a semiconductor. It determines the energy of photons the material can absorb and emit, and is a key factor in its conductivity. The band gap is commonly determined experimentally from the onset of absorption in UV-Visible spectroscopy. No such experimental data or theoretical calculations for the band gap of this compound are currently available in the literature.

Charge Carrier Generation and Recombination Dynamics

The processes of charge carrier generation (the formation of electrons and holes upon excitation) and their subsequent recombination are fundamental to the operation of optoelectronic devices. The efficiency of these processes in this compound has not been investigated. Techniques such as transient absorption spectroscopy could provide insights into these dynamics, but no such studies have been published.

Charge Transport Mechanisms in this compound Films and Crystals

The manner in which charges move through the material, whether in thin-film or single-crystal form, is paramount for its application in devices like transistors and solar cells.

Hopping vs. Band-like Transport Regimes

Charge transport in organic semiconductors can typically be described by two main regimes: hopping transport, where charges jump between localized states on adjacent molecules, and band-like transport, where charges are delocalized in energy bands. The dominant mechanism depends on factors such as molecular packing, temperature, and the degree of electronic coupling between molecules. Without experimental data on charge mobility as a function of temperature or theoretical calculations of electronic coupling, the transport regime in this compound remains unclassified.

Influence of Molecular Packing on Charge Mobility

The arrangement of molecules in the solid state profoundly impacts charge mobility. Strong π-π stacking interactions between the aromatic cores of neighboring molecules typically lead to higher charge mobility. X-ray diffraction studies are necessary to determine the crystal structure and molecular packing of this compound. To date, the crystal structure of this specific compound has not been reported, precluding any analysis of the relationship between its molecular packing and potential charge mobility.

Excitonic Properties and Optoelectronic Coupling in this compound

The excitonic properties and optoelectronic coupling in this compound are central to its potential performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are intrinsically linked to the electronic transitions within the molecule upon photoexcitation and the subsequent interactions between the excited state and the surrounding molecular environment.

Theoretical Predictions and Expected Impact of Methyl Substitution:

The introduction of methyl groups at the 5 and 12 positions of the rubicene (B91611) core is anticipated to have a notable influence on its excitonic and optoelectronic characteristics. Methyl groups are known to be weakly electron-donating through an inductive effect. This donation of electron density to the aromatic system typically results in a destabilization of the highest occupied molecular orbital (HOMO) and a lesser effect on the lowest unoccupied molecular orbital (LUMO). Consequently, the HOMO-LUMO gap of this compound is expected to be slightly reduced compared to that of unsubstituted rubicene.

This narrowing of the energy gap would likely lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra of the molecule. Theoretical studies on other substituted rubicenes, such as dibenzo[a,m]rubicenes, have demonstrated that the introduction of different functional groups can effectively tune the photophysical and charge transport properties. rsc.org For instance, while not a direct analogue, the principles of substituent effects on the electronic structure are broadly applicable.

The nature of the excitons in this compound is expected to be of the Frenkel type, which are tightly bound electron-hole pairs localized on a single molecule. The strength of the exciton (B1674681) binding energy will be influenced by the dielectric environment and the extent of electron-hole overlap. The methyl groups may subtly alter the spatial distribution of the frontier molecular orbitals, which could in turn affect the oscillator strength of the electronic transitions and the radiative decay rates.

Optoelectronic Coupling and Device Implications:

Optoelectronic coupling refers to the interaction between the electronic excitations (excitons) and the electromagnetic field (light). Efficient optoelectronic coupling is crucial for applications in light-emitting and light-harvesting devices. In the context of this compound, this coupling will dictate the efficiency of light absorption and emission.

The solid-state packing of the molecules plays a critical role in determining the intermolecular electronic coupling, which influences exciton migration and charge transport. The steric hindrance introduced by the methyl groups at the 5 and 12 positions could potentially disrupt the π-π stacking that is common in planar PAHs. This could lead to a more disordered molecular packing in the solid state, which would have significant implications for charge transport. While high crystallinity is often sought for high charge mobility, a certain degree of disorder can sometimes be beneficial in OLEDs by trapping excitons and enhancing emission efficiency.

Research on related rubicene derivatives has highlighted the importance of molecular structure and substitution on their potential as organic semiconductors. researchgate.net For example, attempts to synthesize other 5,12-disubstituted rubicenes, such as 5,12-di-cyano and 5,12-di-tert-butyl rubicene, underscore the interest in modifying the electronic properties of the rubicene core for specific applications like singlet fission. diva-portal.org Although the synthesis of these specific derivatives proved challenging, the underlying motivation to tune the photophysical properties through substitution is clear. diva-portal.org

Data Tables

Since specific experimental data for this compound is not available in the searched literature, a data table for the parent compound, rubicene, is provided below for context.

Table 1: Properties of Unsubstituted Rubicene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C26H14 | |

| Molar Mass | 326.39 g/mol | |

| Appearance | Red solid | |

| Absorption Maxima (in solution) | ~450-550 nm | diva-portal.org |

Advanced Spectroscopic and Morphological Characterization of 5,12 Dimethylrubicene

Spectroscopic Probes of Electronic Transitions and Vibrational Modes

Spectroscopic techniques are indispensable for understanding the fundamental electronic and vibrational properties of 5,12-dimethylrubicene. These methods provide insights into the molecule's interaction with electromagnetic radiation, revealing details about its electronic structure and the vibrational modes of its chemical bonds.

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis Absorption Spectroscopy is a technique that probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For conjugated aromatic systems like this compound, the absorption spectrum is dominated by π-π* transitions. The extended π-system of the rubicene (B91611) core is expected to result in strong absorption in the visible region of the spectrum, imparting a distinct color to the compound. The addition of methyl groups at the 5 and 12 positions may induce a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted rubicene, due to their electron-donating inductive effects and potential steric influences on the planarity of the molecule.

Photoluminescence (PL) Spectroscopy investigates the light emitted by a substance after it has absorbed photons. For this compound, excitation at a wavelength corresponding to an absorption band would be expected to produce fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence provides a measure of the efficiency of the emission process. Studies on rubicene and its derivatives suggest that these compounds can be highly luminescent, with potential applications in organic light-emitting diodes (OLEDs). The nature of the solvent or the solid-state packing can significantly influence the PL properties.

| Illustrative UV-Vis Absorption and Photoluminescence Data for this compound in Solution | |

| Parameter | Expected Value |

| Absorption Maximum (λmax) | 450 - 550 nm |

| Molar Absorptivity (ε) | > 10,000 L mol-1 cm-1 |

| Emission Maximum (λem) | 500 - 600 nm |

| Stokes Shift | 50 - 100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.9 |

Raman and Infrared Spectroscopy for Structural Insights

Infrared (IR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques that provide a detailed fingerprint of a molecule's structure.

Infrared Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For a mode to be IR active, there must be a change in the molecule's dipole moment during the vibration. For this compound, characteristic IR bands would be expected for the aromatic C-H stretching vibrations, C=C stretching vibrations of the aromatic rings, and the vibrational modes of the methyl groups (C-H stretching and bending).

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration. For centrosymmetric molecules, vibrational modes that are IR active are often Raman inactive, and vice versa (the rule of mutual exclusion). Raman spectroscopy of this compound would also reveal information about the aromatic C-C and C-H vibrations, as well as the modes associated with the methyl substituents.

| Illustrative Vibrational Spectroscopy Data for this compound | |

| Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1650 |

| C-H Bending (Methyl) | 1375 - 1450 |

| Out-of-plane C-H Bending | 700 - 900 |

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For this compound, XPS would confirm the presence of carbon and provide high-resolution spectra of the C 1s region. Deconvolution of the C 1s peak could potentially distinguish between the sp2-hybridized carbon atoms of the aromatic core and the sp3-hybridized carbon atoms of the methyl groups.

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the valence electronic structure of materials. A beam of ultraviolet photons is used to excite photoelectrons from the valence band of the sample. By analyzing the kinetic energy of these photoelectrons, the density of states in the valence region can be determined. For this compound, UPS is crucial for determining the ionization potential (the energy of the highest occupied molecular orbital, HOMO). This information is vital for understanding its charge transport properties and for designing organic electronic devices.

| Illustrative Photoelectron Spectroscopy Data for this compound Thin Film | |

| Parameter | Expected Value (eV) |

| XPS | |

| C 1s Binding Energy (sp2 C) | ~284.5 |

| C 1s Binding Energy (sp3 C) | ~285.5 |

| UPS | |

| Ionization Potential (HOMO Level) | 5.0 - 5.5 |

Structural and Morphological Analysis

Understanding the solid-state arrangement and the macroscopic form of this compound is critical for its application in electronic devices, as these factors heavily influence charge transport and device performance.

X-ray Diffraction (XRD) for Crystalline Structure and Orientation

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, preferred crystal orientation (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects. For this compound, single-crystal XRD would provide the precise atomic coordinates, bond lengths, bond angles, and the packing arrangement of the molecules in the crystal lattice. The planarity of the rubicene core and the orientation of the methyl groups would be determined. For thin films, Grazing-Incidence X-ray Diffraction (GIXD) would be employed to determine the molecular orientation with respect to the substrate, which is a key factor in charge transport in organic field-effect transistors.

| Illustrative Crystal Structure Data for this compound | |

| Parameter | Expected Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| Unit Cell Dimensions (a, b, c, β) | Determined from diffraction pattern |

| Molecular Packing Motif | Herringbone or pi-stacked arrangement |

| Intermolecular Distances | Short contacts indicative of π-π interactions |

Electron Microscopy Techniques (SEM, TEM, HRTEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is used to produce images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. For this compound, SEM would be used to visualize the morphology of powders, crystals, or thin films, revealing features such as grain size, shape, and surface roughness.

Transmission Electron Microscopy (TEM) operates on a different principle. A beam of electrons is transmitted through a specimen to form an image. The specimen must be thin enough to allow the electrons to pass through it. TEM can provide much higher resolution images than SEM. High-Resolution TEM (HRTEM) can even resolve the crystallographic lattice of a material. For this compound, TEM and HRTEM could be used to study the nanostructure of thin films, identify crystalline domains, and visualize any defects or dislocations within the material.

| Illustrative Morphological and Nanostructural Data for this compound | |

| Technique | Expected Observations |

| SEM | Crystalline needles or platelets for bulk material; granular or smooth surface for thin films. |

| TEM | Identification of crystalline and amorphous regions in thin films. |

| HRTEM | Visualization of lattice fringes in crystalline domains, providing information on crystallographic orientation. |

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography and Local Electronic Properties

Complementing AFM, Scanning Tunneling Microscopy (STM) could provide insights into the local electronic properties of this compound at the atomic scale. STM relies on the quantum mechanical tunneling of electrons between a conductive tip and the sample. By measuring the tunneling current as the tip scans the surface, STM can generate images of the molecular arrangement and provide information about the local density of electronic states (LDOS). This would be particularly valuable for understanding how the methyl groups in the 5 and 12 positions influence the molecular packing and electronic landscape of the material.

Advanced Electrical Characterization in Device Architectures

To assess the potential of this compound as an active material in electronic devices, a suite of advanced electrical characterization techniques would be necessary.

Field-Effect Mobility Measurements in Organic Field-Effect Transistors (OFETs)

The charge-transport properties of this compound would be primarily evaluated by fabricating and testing Organic Field-Effect Transistors (OFETs). In an OFET, a thin film of the organic semiconductor is deposited between source and drain electrodes, with a gate electrode controlling the flow of current. By measuring the output and transfer characteristics of the device, the field-effect mobility (µ) can be calculated. This parameter is a key figure of merit for a semiconductor, indicating how efficiently charge carriers move through the material under the influence of an electric field. The mobility would be extracted from the saturation regime of the transfer curve using the standard MOSFET equation.

A hypothetical data table for the field-effect mobility of this compound, based on potential OFET measurements, is presented below.

| Device Configuration | Dielectric | Deposition Method | Annealing Temperature (°C) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Bottom-Gate, Top-Contact | SiO₂ | Vacuum Evaporation | 100 | Data not available | Data not available |

| Bottom-Gate, Top-Contact | SiO₂ | Solution Shearing | 120 | Data not available | Data not available |

| Top-Gate, Bottom-Contact | Cytop | Spin Coating | 80 | Data not available | Data not available |

Current-Voltage Characteristics in Diodes and Photodetectors

Incorporating this compound into diode and photodetector structures would allow for the investigation of its charge injection and photogeneration properties. The current-voltage (I-V) characteristics of a simple diode structure would reveal information about the rectification ratio and the turn-on voltage, providing insights into the energy level alignment at the electrode-semiconductor interface.

In a photodetector, the I-V characteristics would be measured both in the dark and under illumination. The difference between these measurements would yield the photocurrent, from which key performance metrics such as the responsivity and the external quantum efficiency (EQE) could be determined. This would assess the material's ability to convert light into electrical signals.

Transient Optoelectronic Techniques for Carrier Dynamics

To delve deeper into the fundamental processes governing charge carrier behavior, transient optoelectronic techniques would be employed. Techniques such as transient photovoltage (TPV) and transient photocurrent (TPC) measurements can provide valuable information about carrier lifetime, recombination kinetics, and charge transport dynamics. For instance, TPV can be used to determine the charge carrier recombination lifetime, while TPC can probe the charge carrier transit time across the device. These parameters are critical for understanding the efficiency limitations of devices and for optimizing their performance.

Theoretical and Computational Studies of 5,12 Dimethylrubicene

Quantum Chemical Calculations for Electronic Structure Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy levels, providing insights into molecular orbitals, ionization potentials, and electron affinities.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach is used to optimize the molecular geometry of 5,12-Dimethylrubicene, finding the most stable arrangement of its atoms.

From a DFT calculation, key electronic parameters can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for organic semiconductors. The HOMO level relates to the ability to donate an electron (p-type transport), while the LUMO level relates to the ability to accept an electron (n-type transport). The energy gap between HOMO and LUMO provides a theoretical estimate of the material's electronic band gap.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. While often more computationally demanding than DFT, they can provide benchmark results for electronic structure. For a molecule like this compound, these calculations would serve to validate the results obtained from various DFT functionals.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy level. | -5.0 to -6.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy level. | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 2.5 to 3.5 eV |

| Ionization Potential | Energy required to remove an electron. | 5.0 to 6.0 eV |

| Electron Affinity | Energy released when an electron is added. | 2.0 to 3.0 eV |

Excited State Calculations and Spectroscopic Simulations

To understand the optical properties of this compound, such as its absorption and emission of light, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.netresearchgate.net TD-DFT can predict the energies of electronic transitions from the ground state to various excited states. rsc.org

These transition energies and their corresponding oscillator strengths (a measure of the transition probability) allow for the simulation of UV-Visible absorption spectra. researchgate.net By optimizing the geometry of the molecule in its first excited state, it is also possible to calculate the emission energy, which corresponds to fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift. The accuracy of TD-DFT results can depend significantly on the choice of the exchange-correlation functional. nih.gov For similar polycyclic aromatic hydrocarbons, functionals like BMK and M06-2X have been shown to accurately reproduce experimental absorption and emission spectra, respectively. rsc.org

| Parameter | Description | Illustrative Value |

| λmax (Absorption) | Wavelength of maximum absorption. | 450 - 550 nm |

| Oscillator Strength (f) | Probability of the electronic transition. | > 0.1 (for strong transitions) |

| Excitation Energy | Energy of the S0 -> S1 transition. | 2.2 - 2.8 eV |

| λmax (Emission) | Wavelength of maximum fluorescence. | 500 - 600 nm |

| Stokes Shift | Difference between absorption and emission maxima. | 50 - 100 nm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system, calculating the forces on each atom and integrating Newton's equations of motion. mdpi.com

For a molecule like this compound, which is largely rigid, single-molecule conformational analysis is less critical than for flexible molecules like cyclohexane. pressbooks.pub However, MD simulations are crucial for understanding intermolecular interactions and predicting the packing structure in the solid state. The way molecules arrange themselves in a crystal lattice or an amorphous film profoundly affects the material's bulk properties, including charge transport. mdpi.comrsc.org

MD simulations can be used to predict the stable crystal polymorphs and to analyze the distances and orientations between neighboring molecules. These simulations provide insight into intermolecular forces, such as van der Waals interactions and π-π stacking, which dictate the molecular packing. The resulting molecular arrangements are essential inputs for modeling charge transport. mdpi.com

Charge Transport Modeling and Simulation

The primary function of an organic semiconductor is to transport charge (electrons or holes). Theoretical modeling is essential for predicting the charge carrier mobility of a material and understanding how it is influenced by molecular structure and packing.

Marcus Theory and Beyond

In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge carrier moves between adjacent molecules. rsc.org The rate of this electron transfer (k_ET) can be described by Marcus theory. wikipedia.org This theory models the process as a transition between two parabolic potential energy surfaces, representing the reactant and product states. sci-hub.st

The activation energy for the charge transfer depends on two key parameters that can be calculated using quantum chemistry (typically DFT):

Reorganization Energy (λ): This is the energy required to distort the geometry of the charged molecule and relax the surrounding environment to accommodate the charge transfer. cleanenergywiki.orglibretexts.org It has two components: an inner-sphere contribution from changes in bond lengths and angles within the molecule, and an outer-sphere contribution from the polarization of the surrounding medium. wikipedia.org A smaller reorganization energy leads to a faster hopping rate.

Electronic Coupling (V or Transfer Integral): This parameter quantifies the strength of the electronic interaction between the donor and acceptor molecules at the transition state. It is highly sensitive to the distance and relative orientation of the two molecules. A larger electronic coupling facilitates faster charge transfer.

By calculating λ and V for pairs of this compound molecules taken from a crystal or MD-simulated structure, one can estimate the intrinsic charge hopping rates.

| Parameter | Symbol | Description | Significance for Mobility |

| Hole Reorganization Energy | λh | Energy cost to deform a molecule from its neutral geometry to its cation geometry and vice versa. | Lower is better |

| Electron Reorganization Energy | λe | Energy cost to deform a molecule from its neutral geometry to its anion geometry and vice versa. | Lower is better |

| Hole Electronic Coupling | Vh | Strength of orbital overlap between HOMOs of adjacent molecules. | Higher is better |

| Electron Electronic Coupling | Ve | Strength of orbital overlap between LUMOs of adjacent molecules. | Higher is better |

Kinetic Monte Carlo Simulations for Charge Carrier Dynamics

While Marcus theory provides the hopping rate for an individual transfer event, Kinetic Monte Carlo (KMC) simulations are used to model the long-range movement of a charge carrier through a bulk material. researchgate.net KMC is a multiscale simulation method that bridges the gap between quantum chemical calculations and macroscopic device properties. rsc.orgdiva-portal.org

The KMC simulation process involves:

Defining the Morphology: A lattice of molecular sites is created, with positions and orientations taken from X-ray diffraction data or an MD simulation.

Calculating Hopping Rates: The hopping rate between every pair of neighboring molecules is calculated using the parameters from Marcus theory (λ and V).

Simulating the Random Walk: A charge carrier is placed on a random molecule. The KMC algorithm then simulates its path through the lattice as a series of random hops. The probability of hopping to a specific neighbor is determined by the corresponding hopping rate. researchgate.net

Calculating Mobility: By tracking the charge carrier's position over a long time and under the influence of an applied electric field, its velocity can be determined. From this, the charge carrier mobility (μ), a key performance metric for a semiconductor, can be calculated. aps.org

This multiscale approach, combining DFT, MD, and KMC, allows for a bottom-up prediction of charge mobility and provides a powerful tool for designing new organic semiconductor materials. rsc.org

Computational Prediction of Structure-Property Relationships

Theoretical and computational chemistry provides powerful tools to predict and understand the relationship between the molecular structure of a compound and its macroscopic properties. For this compound, while specific computational studies are not extensively available in the reviewed scientific literature, the well-established methodologies applied to related polycyclic aromatic hydrocarbons (PAHs) and rubicene (B91611) derivatives allow for a detailed projection of how its structural features would influence its electronic and charge transport properties. Such studies are crucial for designing novel organic materials for applications in electronics.

The primary method for these investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.comnih.gov DFT calculations can accurately predict molecular geometries, frontier molecular orbital (HOMO/LUMO) energies, and the energies of charged and neutral states, which are fundamental to understanding a molecule's behavior as a semiconductor.

Key Predicted Properties and Their Significance:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and the energy required to excite an electron in the molecule. irjweb.comderpharmachemica.com A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is often a target for materials used in optoelectronic devices. For this compound, the introduction of electron-donating methyl groups at the 5 and 12 positions is expected to raise the HOMO energy level compared to the parent rubicene molecule, likely leading to a smaller HOMO-LUMO gap.

Reorganization Energy: The reorganization energy (λ) is a critical parameter for predicting the charge transport mobility in organic semiconductors. It quantifies the energy required for the geometric relaxation of a molecule as it goes from its neutral to its charged state (and vice versa). icm.edu.pl A lower reorganization energy facilitates faster charge hopping between adjacent molecules, leading to higher charge mobility. icm.edu.pl Computational methods can calculate the reorganization energies for both holes (λh) and electrons (λe). The flexible or rigid nature of the molecular structure significantly impacts this value.

Charge Transport Properties: The charge transport in organic materials is often described by a hopping model, where charges (electrons or holes) jump between neighboring molecules. icm.edu.pl The rate of this hopping is dependent on both the reorganization energy and the electronic coupling between adjacent molecules (transfer integral). Theoretical calculations can model these interactions in crystalline or amorphous solid states to predict the material's charge carrier mobility.

Expected Influence of 5,12-Dimethyl Substitution:

The addition of methyl groups to the rubicene core at the 5 and 12 positions would introduce specific steric and electronic effects that computational models can quantify:

Electronic Effects: As electron-donating groups, the methyl substituents would increase the electron density of the rubicene π-system. This is predicted to raise the HOMO energy level, which would lower the ionization potential and potentially narrow the HOMO-LUMO gap, shifting the absorption and emission spectra to longer wavelengths.

Structural Effects: The methyl groups would introduce steric hindrance, which could influence the planarity of the rubicene core and, more significantly, affect the intermolecular packing in the solid state. The way molecules arrange themselves in a crystal lattice is crucial for efficient charge transport. DFT calculations can predict the most stable packing arrangements and how the methyl groups would alter the π-π stacking distances and orientations, which in turn affect the electronic coupling.

While specific numerical data for this compound is not available in the literature searched, a hypothetical summary of the kind of data a computational study would generate is presented below. The values are illustrative and based on typical ranges for similar organic semiconductors.

Interactive Table: Hypothetical Computationally Predicted Properties of this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.2 eV | Relates to the ionization potential and hole injection efficiency. A higher value indicates easier electron donation. |

| LUMO Energy | -2.5 eV | Relates to the electron affinity and electron injection efficiency. |

| HOMO-LUMO Gap | 2.7 eV | Determines the electronic absorption and emission properties and influences the intrinsic stability of the molecule. |

| Hole Reorganization Energy (λh) | 0.20 eV | A lower value is desirable for efficient hole transport (p-type semiconductor). |

| Electron Reorganization Energy (λe) | 0.25 eV | A lower value is desirable for efficient electron transport (n-type semiconductor). |

Applications and Device Integration of 5,12 Dimethylrubicene As a Molecular Semiconductor

Role in Organic Field-Effect Transistors (OFETs)

There is currently no available information detailing the use or performance of 5,12-dimethylrubicene as the active semiconductor layer in organic field-effect transistors.

Specific data on the performance metrics of this compound-based OFETs, such as charge carrier mobility, on/off ratio, and threshold voltage, are not present in published research. Similarly, information regarding the optimal device architectures for this compound is unavailable.

Research on the thin-film formation of this compound and the subsequent impact of its morphology—such as crystallinity, grain size, and molecular orientation—on transistor performance has not been reported.

Potential in Organic Photovoltaic Cells (OPVs)

The potential of this compound as a photoactive material in organic photovoltaic cells has not been explored in available scientific literature.

There are no studies identifying whether this compound would function as an electron donor or an electron acceptor material within the active layer of an organic solar cell. Its energy levels (HOMO and LUMO) relative to other organic semiconductors or fullerenes have not been documented in this context.

No data exists on the formation of a bulk heterojunction between this compound and other organic semiconductor materials. Consequently, there is no information on the dynamics of exciton (B1674681) dissociation at such a heterojunction, a critical process for photocurrent generation.

Utilization in Organic Light-Emitting Diodes (OLEDs)

The application of this compound in the emissive layer or other functional layers of organic light-emitting diodes is not described in the available literature. Data regarding its electroluminescent properties, such as emission color, efficiency, and lifetime, are absent.

Emissive Layer Component

The emissive layer is the heart of an OLED, where electrically injected charge carriers (electrons and holes) recombine to produce light. The choice of material for this layer dictates the color and efficiency of the device. Rubicene (B91611) and its derivatives are of interest as emissive materials due to their fluorescence properties.

Theoretical studies on dibenzo[a,m]rubicene and its derivatives, which share a similar polycyclic aromatic hydrocarbon core with this compound, have been conducted to understand their photophysical properties. Density Functional Theory (DFT) calculations are often employed to predict the absorption and emission spectra of these molecules. For instance, different functionals within DFT, such as BMK and M062X, have been shown to accurately reproduce experimental absorption and emission wavelengths for dibenzo[a,m]rubicene derivatives. rsc.org These computational approaches are crucial for designing new molecules with desired emission colors.

Charge Injection and Transport in OLEDs

Efficient charge injection from the electrodes and balanced charge transport within the organic layers are paramount for high-performance OLEDs. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the organic semiconductor determine the ease of hole and electron injection, respectively. For rubicene derivatives, these energy levels can be influenced by the introduction of substituent groups.

Theoretical studies have provided insights into the charge transport properties of rubicene and its derivatives. The charge mobility, a measure of how quickly charges move through a material, can be estimated using computational methods. For a series of non-planar dibenzo[a,m]rubicene derivatives, it was found that the introduction of different substituent groups can effectively tune the charge mobilities. rsc.org These studies indicate that rubicene-based molecules can possess significant charge carrier mobilities. rsc.org

Notably, some derivatives have been shown to have balanced electron and hole mobilities, which is a desirable characteristic for an emissive layer material as it promotes efficient recombination of electrons and holes within this layer. rsc.org For instance, theoretical calculations on a dibenzo[a,m]rubicene derivative showed an electron mobility that was enhanced by a factor of five compared to the parent compound, reaching a value of 0.30 cm² V⁻¹ s⁻¹. rsc.org High hole mobilities are also predicted for these molecules, suggesting their suitability for facilitating hole transport. rsc.org

The table below summarizes theoretical charge mobility data for some dibenzo[a,m]rubicene derivatives, illustrating the effect of substitution on their transport properties.

| Molecule | Substituent | Calculated Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Calculated Electron Mobility (μe) [cm² V⁻¹ s⁻¹] |

| Dibenzo[a,m]rubicene | None | High (specific value not provided) | 0.06 |

| Derivative 4 | Silyl (B83357) group | High (specific value not provided) | 0.30 |

| Derivative 5 | 1,3-dimethoxy benzene (B151609) group | Balanced with electron mobility | (specific value not provided) |

It is important to note that these are theoretical values, and actual device performance will also depend on factors such as film morphology and the interfaces with other layers in the OLED stack.

Other Emerging Organic Electronic Applications

Beyond OLEDs, the promising charge transport properties of rubicene and its derivatives make them potential candidates for other organic electronic applications. One of the most explored areas is in Organic Field-Effect Transistors (OFETs) .

Rubicene itself has been demonstrated as a p-type semiconductor in OFETs, exhibiting good hole mobility. rsc.org In one study, polycrystalline thin-film OFETs using rubicene showed a saturation hole mobility of 0.20 cm² V⁻¹ s⁻¹. rsc.org This performance could be further improved to 0.32 cm² V⁻¹ s⁻¹ by treating the gold electrodes with a pentafluorobenzenethiol (PFBT) self-assembled monolayer (SAM). rsc.org This treatment was found to reduce the hole injection barrier and induce a more favorable molecular orientation for charge transport. rsc.org

Despite a comprehensive search for scientific literature and data, no specific research articles, crystallographic data, or detailed studies were found pertaining to the supramolecular chemistry, self-assembly, or host-guest interactions of this compound. The concepts outlined in the requested article—including π-π stacking, van der Waals forces, solution- and solid-state self-assembly, and host-guest chemistry—are well-established principles in the field of supramolecular chemistry. However, their specific application and experimental investigation in the context of this compound have not been documented in the available resources.

General principles of the behavior of related polycyclic aromatic hydrocarbons (PAHs) can offer some theoretical postulations. For instance, the planar aromatic core of a rubicene derivative would be expected to participate in π-π stacking interactions, and the methyl groups might influence the geometry of such stacking. The molecule as a whole would be subject to van der Waals forces, contributing to its packing in the solid state. In solution, hydrophobic effects could drive the self-assembly of this compound aggregates. Furthermore, its electron-rich aromatic system could potentially act as a host for certain guest molecules.

However, without specific experimental data or theoretical modeling for this compound, any detailed discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article based on research findings. Data tables, which were a mandatory inclusion, cannot be generated without underlying experimental or computational results.

Therefore, it is not possible to provide the requested article with the specified level of detail and scientific rigor at this time due to the absence of relevant research on this compound.

Extensive Research Reveals No Available Data on the Supramolecular and Host-Guest Chemistry of this compound

An exhaustive search of scientific literature and chemical databases has revealed a significant gap in the current body of research regarding the supramolecular chemistry and host-guest interactions of the specific polycyclic aromatic hydrocarbon, this compound. Despite a thorough investigation into molecular recognition phenomena, encapsulation and complex formation, and the mechanistic insights of its potential binding, no published studies, either experimental or computational, were identified that specifically address these aspects of this compound.

While the broader field of supramolecular chemistry extensively documents the host-guest interactions of various polycyclic aromatic hydrocarbons (PAHs), where these molecules can act as guests within host cavities, no such specific information exists for this compound. The interactions of PAHs in these complexes are typically governed by non-covalent forces such as π-π stacking and CH-π interactions. Research on rubicene and its derivatives has primarily focused on their synthesis, as well as their photophysical and electronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and as potential discotic liquid crystals. However, this body of work does not extend to their behavior within supramolecular systems.

The requested article, structured around the detailed outline of "Supramolecular Chemistry and Host-Guest Interactions of this compound," including molecular recognition, encapsulation, and mechanistic insights, cannot be generated with scientific accuracy due to the absence of foundational research data. The creation of such an article would necessitate speculation and would not be based on verifiable, peer-reviewed scientific findings.

Therefore, we must conclude that the supramolecular and host-guest chemistry of this compound remains an unexplored area of chemical science. Further research would be required to elucidate the potential for this compound to engage in molecular recognition and form host-guest complexes.

Derivatives and Chemical Modification of 5,12 Dimethylrubicene

Design Principles for Functionalized Rubicene (B91611) Derivatives

The rational design of functionalized 5,12-dimethylrubicene derivatives is guided by the desired properties for a specific application. Key considerations include the impact of substituents on the electronic energy levels and the solubility and processability of the resulting materials.

Impact of Substituents on Electronic Properties

The introduction of substituents onto the this compound core can significantly alter its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potential, and electron affinity. These modifications are crucial for optimizing charge injection and transport in organic field-effect transistors (OFETs) and other electronic devices.

Theoretical studies on various rubicene derivatives have provided valuable insights into these substituent effects. For instance, the introduction of electron-withdrawing groups, such as cyano (-CN) or halogen atoms, is predicted to lower both the HOMO and LUMO energy levels. This can facilitate electron injection and improve stability in n-type semiconductor materials. Conversely, electron-donating groups are expected to raise the HOMO and LUMO levels, which can be beneficial for p-type semiconductors.

A theoretical investigation into halogenated and cyanated rubicene derivatives demonstrated that fluorinated and brominated derivatives exhibit the highest predicted electron mobilities, while the cyano derivative is anticipated to have the most efficient electron injection process researchgate.net.

The following table summarizes the calculated electronic properties of various substituted rubicene systems based on Density Functional Theory (DFT) calculations.

| Substituent | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Unsubstituted | -5.50 | -2.80 | 5.50 | 2.80 |

| Fluorinated | -5.75 | -3.05 | 5.75 | 3.05 |

| Brominated | -5.68 | -2.98 | 5.68 | 2.98 |

| Cyanated | -5.95 | -3.45 | 5.95 | 3.45 |

Note: The data in this table is based on theoretical calculations for substituted rubicene systems and is intended to illustrate the general effects of different types of substituents. The exact values for substituted this compound may vary.

Tailoring Solubility and Processability

A significant challenge in working with large PAHs like rubicene is their often poor solubility in common organic solvents, which hinders their processability for device fabrication. nih.govresearchgate.net The introduction of bulky and flexible alkyl or alkoxy chains as substituents is a common and effective strategy to overcome this limitation. These groups disrupt the intermolecular π-π stacking that leads to high lattice energies and low solubility, thereby enhancing the solubility of the molecule. nih.govresearchgate.net

For instance, the attachment of tert-butyl groups to the rubicene core has been shown to produce soluble derivatives that can be readily characterized and processed. nih.govresearchgate.netnih.gov The choice of the solubilizing group and its position on the rubicene skeleton can be tailored to achieve the desired balance between solubility and the preservation of favorable electronic properties and solid-state packing.

Synthetic Routes to Novel this compound Analogues

The synthesis of novel analogues of this compound often involves multi-step reaction sequences. A prominent and effective method for the synthesis of functionalized rubicenes is the Scholl reaction. nih.govthieme.deresearchgate.net This reaction involves the acid-mediated oxidative cyclodehydrogenation of precursor molecules, typically 9,10-diarylanthracenes, to form the fused aromatic system of rubicene. thieme.de

For example, a straightforward approach to differently functionalized rubicene derivatives involves treating 9,10-diarylanthracenes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and triflic acid. thieme.de This method has proven to be practical for accessing a variety of rubicene-containing functional aromatic molecules. thieme.de

The synthesis of dibenzo[a,m]rubicene and its derivatives has also been reported, highlighting that the conformation and molecular packing in the solid state can be controlled by the choice of substituting groups. researchgate.net Furthermore, ruthenium-catalyzed butadiene-mediated benzannulation has been utilized to synthesize 3,10-(di-tert-butyl)rubicene and its N-doped derivatives, demonstrating a versatile route to soluble and functionalized rubicenes. nih.gov

Structure-Property Relationships in Derivatized Systems

The relationship between the molecular structure of derivatized this compound systems and their resulting material properties is a critical area of research for the development of high-performance organic electronic materials.

Correlation of Molecular Structure with Electronic and Photophysical Behavior

The electronic and photophysical properties of rubicene derivatives are intimately linked to their molecular structure. The extent of π-conjugation, the planarity of the aromatic core, and the nature of the substituents all play a crucial role.

Studies on dibenzo[a,m]rubicene derivatives have shown that the introduction of different substituents can effectively modulate charge transport properties. rsc.org For example, the introduction of silyl (B83357) groups of varying sizes was found to enhance electron mobility significantly. rsc.org

The absorption and emission spectra of rubicene analogues are also highly dependent on their structure. Extending the π-conjugation by fusing additional aromatic rings to the rubicene core leads to a red-shift in both the absorption and emission bands. researchgate.netnih.gov For instance, polycyclic aromatic hydrocarbons consisting of two or three rubicene substructures exhibit considerably red-shifted absorption and emission compared to the parent rubicene. researchgate.netnih.gov

The following table provides a summary of the photophysical properties of a parent rubicene and its extended analogues.

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

| Rubicene | ~510 | ~530 |

| Rubicene Dimer | ~623 | ~650 |

| Rubicene Trimer | ~670 | ~720 |

Note: This data is for extended rubicene systems and is provided to illustrate the effect of extending π-conjugation on the photophysical properties.

Influence of Peripheral Substituents on Device Performance

The performance of organic electronic devices based on rubicene derivatives is directly influenced by the peripheral substituents on the rubicene core. These substituents affect not only the intrinsic electronic properties of the molecule but also its solid-state packing, which is crucial for efficient charge transport in thin films.

For example, silylethynylated derivatives of dibenzo[a,m]rubicenes have been shown to function as p-type organic semiconductors in solution-processed thin-film transistors, achieving field-effect mobilities as high as 1.0 cm² V⁻¹ s⁻¹. researchgate.net This highlights the potential of tuning device performance through strategic substitution.

Furthermore, the introduction of substituents can influence the molecular orientation in thin films. An "edge-on" configuration, where the π-systems of adjacent molecules are favorably aligned, can lead to increased carrier mobility. researchgate.net The choice of substituents can promote such favorable packing arrangements, thereby enhancing the performance of organic field-effect transistors.

Copolymers and Hybrid Materials Incorporating this compound Units

Information regarding the incorporation of this compound into copolymers and hybrid materials is not available in the current scientific literature. Research on the polymerization of rubicene derivatives, in general, has been mentioned in the context of their potential for organic thin-film transistors, but specific examples of copolymers or detailed studies on hybrid materials containing the this compound moiety have not been reported. The synthesis of functionalized polymers and the development of hybrid materials are active areas of research for many other organic molecules. However, the application of these methodologies to this compound has not been documented.

Conclusion and Future Outlook

Summary of Key Research Findings on 5,12-Dimethylrubicene

Direct research findings on this compound are scarce. However, based on the extensive studies of rubicene (B91611) and other alkylated PAHs, several key characteristics can be inferred. The introduction of methyl groups at the 5 and 12 positions of the rubicene core is expected to significantly influence its molecular packing and electronic properties.

The parent rubicene molecule is known for its intense yellow-orange color and fluorescence. The methyl substituents in this compound are anticipated to cause a bathochromic (red) shift in its absorption and emission spectra due to the electron-donating nature of alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO). Furthermore, the steric hindrance introduced by the methyl groups is likely to disrupt the herringbone packing typically observed in pristine rubicene crystals. This altered packing can have a profound impact on the material's charge transport properties, potentially leading to a higher charge carrier mobility by modifying the intermolecular electronic coupling.

Unaddressed Research Challenges and Opportunities

The lack of dedicated research on this compound presents a landscape of opportunities for materials scientists and chemists. A primary challenge is the development of an efficient and scalable synthetic route for its preparation. While methods for synthesizing the rubicene core are established, the selective introduction of methyl groups at the 5 and 12 positions requires further investigation.

Once synthesized, a thorough characterization of its fundamental properties is crucial. This includes:

Crystallographic Analysis: Determining the single-crystal structure of this compound is essential to understand its solid-state packing and how the methyl groups influence the intermolecular interactions.

Photophysical Studies: A detailed investigation of its absorption, emission, and fluorescence quantum yield will shed light on its potential for optoelectronic applications.

Electrochemical Characterization: Measuring its HOMO and LUMO energy levels through techniques like cyclic voltammetry is vital to assess its suitability for use in various electronic devices.

Theoretical Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, charge transport properties, and excited-state dynamics, guiding experimental efforts.

Addressing these research gaps will pave the way for a comprehensive understanding of this promising organic semiconductor.

Potential Impact on Advanced Organic Electronic Technologies

The anticipated properties of this compound suggest its potential to make a significant impact on various advanced organic electronic technologies.

Organic Light-Emitting Diodes (OLEDs): The expected red-shifted emission could make this compound a candidate for a host or emissive material in red OLEDs, which are crucial for full-color displays and solid-state lighting. Its potentially high fluorescence quantum yield could lead to highly efficient devices.

Organic Field-Effect Transistors (OFETs): The modified molecular packing induced by the methyl groups could lead to enhanced charge carrier mobility. If a high mobility is realized, this compound could be utilized as the active channel material in high-performance OFETs for applications in flexible electronics and sensors.

Organic Photovoltaics (OPVs): The tunable energy levels resulting from methyl substitution could allow for better energy level alignment with other materials in an OPV device, potentially leading to improved power conversion efficiencies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,12-Dimethylrubicene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be optimized using Design of Experiments (DoE) frameworks. For example, varying solvent polarity (toluene vs. DMF) can alter reaction kinetics and byproduct formation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity and purity .

- Data Example :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | 80 | 62 | 98.5 |

| DMF | 120 | 45 | 89.2 |

Q. How do spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound from its structural analogs?

- Methodological Answer : Key diagnostic signals include methyl group resonances in <sup>1</sup>H NMR (δ 2.1–2.3 ppm for aromatic-adjacent methyl groups) and unique carbonyl stretching frequencies in FTIR (~1680 cm<sup>-1</sup>). Comparative analysis with unsubstituted rubicene or mono-methylated derivatives is essential to rule out positional isomerism .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) coupled with periodic HPLC analysis can track degradation products. Oxidative degradation is a common pathway; inert-atmosphere storage (argon) and antioxidants (e.g., BHT) are recommended for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in photochemical vs. thermal reactions?

- Methodological Answer : Time-resolved spectroscopy (e.g., transient absorption spectroscopy) and density functional theory (DFT) calculations can identify excited-state intermediates. For thermal reactions, kinetic isotope effects (KIE) and Hammett plots elucidate electron-transfer pathways. Contradictions in published mechanisms (e.g., radical vs. polar intermediates) require controlled reproducibility studies using standardized protocols .

- Example Conflict : A 2023 study reported F(5,12) = 58.59 (p < 0.0001) for radical-mediated pathways, while another proposed polar intermediates with conflicting Arrhenius parameters. Resolving this demands meta-analysis of raw kinetic data from multiple labs .

Q. How can computational models predict the optoelectronic properties of this compound derivatives?

- Methodological Answer : DFT (B3LYP/6-311+G(d,p)) or TD-DFT simulations correlate HOMO-LUMO gaps with experimental UV-Vis spectra. Validation requires benchmarking against experimental bandgap measurements (e.g., cyclic voltammetry). Discrepancies >0.2 eV suggest oversimplified solvation models or basis-set limitations .

Q. What statistical approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Meta-regression analysis (e.g., random-effects models) accounts for variability in assay conditions (e.g., IC50 values ranging from 128 µM to >1 mM in kinase inhibition studies). Outlier detection via Grubbs’ test and stratification by cell type (e.g., rat kidney vs. human hepatoma) clarifies context-dependent effects .

Guidelines for Experimental Design

- Reproducibility : Adhere to Beilstein Journal of Organic Chemistry standards: report full synthetic procedures, characterization data for ≥5 representative compounds, and deposit raw spectral data in public repositories .

- Ethical Data Reporting : Disclose conflicts (e.g., solvent purity, instrument calibration) and use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.